molecular formula C24H27N3O5 B3003083 1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034603-99-9

1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B3003083
CAS RN: 2034603-99-9
M. Wt: 437.496
InChI Key: MJZDRWYNLLBDEP-UHFFFAOYSA-N
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Description

The compound "1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" is a complex organic molecule that appears to be related to a family of compounds with potential pharmaceutical applications. The structure of this compound suggests it contains a piperidine and imidazolidine-dione moiety, which are often seen in medicinal chemistry due to their biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported using water-mediated and catalyst-free methods, which are advantageous due to their simplicity, high yields, and environmentally friendly profiles . For example, a series of functionalized pyrimidine-diones were synthesized using a one-pot multicomponent reaction . Similarly, piperazine derivatives have been synthesized through a four-component cyclocondensation, indicating that complex molecules like the one could potentially be synthesized using multi-component reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic and computational methods. For instance, the structure-activity relationship of a hydantoin drug impurity was investigated using ab-initio computational modeling and spectrophotometric techniques . These studies can provide insights into the geometry and electronic structure of the compound , which is crucial for understanding its potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their synthesis and potential biological applications. For example, the synthesis of a piperidin-4-one derivative involved a modified Mannich condensation, which could be relevant for the synthesis of the compound . Additionally, the synthesis and structural exploration of imidazolidine-diones have been reported, which could inform the chemical reactions that the compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For instance, NMR studies have been conducted to determine the conformation and substituent effects in piperidin-4-one derivatives . The crystal structure of a dimethyl piperidin-dione was determined, which could provide insights into the solid-state properties of the compound . Furthermore, the thermal stability and spectral properties of an imidazolidine-dione were analyzed, which could be compared to the compound of interest .

Mechanism of Action

The mechanism of action would depend on how this compound interacts with biological systems. Many piperidine derivatives have pharmacological activity , but without more information, it’s hard to speculate about this specific compound.

properties

IUPAC Name

1-[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-31-20-9-8-17(14-21(20)32-2)15-22(28)25-12-10-18(11-13-25)26-16-23(29)27(24(26)30)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDRWYNLLBDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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